![molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5](/img/structure/B566877.png)
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The specific steps include:
Formation of Intermediate: The reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the desired pyrrolopyridine structure.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features enable the development of drugs targeting multiple diseases, particularly cancers that involve fibroblast growth factor receptor (FGFR) signaling pathways.
Targeting Fibroblast Growth Factor Receptors
The primary application of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to inhibit FGFRs. FGFRs are implicated in numerous cellular processes, including proliferation and differentiation, making them significant targets in cancer therapy. The compound's interaction with FGFRs prevents receptor dimerization and autophosphorylation, disrupting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt.
Biological Research
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown it effectively reduces the viability of breast cancer 4T1 cells by inducing apoptosis through FGFR inhibition. The following table summarizes key findings from notable studies:
Study | Cell Line | Concentration (μM) | Effect | Reference |
---|---|---|---|---|
A | 4T1 | 10 | Inhibition of proliferation | |
B | MDA-MB-231 | 5 | Induction of apoptosis | |
C | HUVEC | 20 | Inhibition of migration |
Case Studies
Breast Cancer Treatment
A significant case study highlighted the efficacy of this compound in reducing tumor size in murine models of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent activation of apoptotic pathways.
Angiogenesis Inhibition
In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, including cancer and diabetic retinopathy.
Combination Therapies
Research indicates that using this compound in combination with other chemotherapeutic agents may enhance efficacy against resistant cancer cell lines. This approach targets multiple pathways simultaneously, improving treatment outcomes.
Pharmacokinetics
Due to its low molecular weight, this compound exhibits favorable pharmacokinetic properties. Studies suggest rapid clearance rates in vivo; however, further optimization is necessary for therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaindole: Another pyrrolopyridine derivative with similar structural features.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a different substitution pattern.
Uniqueness
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery .
Biologische Aktivität
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article examines the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. The compound inhibits FGFR activity, which is significant in cancer biology.
Mode of Action
Upon binding to FGFRs, the compound prevents receptor dimerization and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties due to its low molecular weight. Studies indicate that the compound has a rapid clearance rate in vivo, which necessitates further optimization for therapeutic use .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound induces apoptosis through mechanisms involving FGFR inhibition. The following table summarizes key findings from various studies:
Study | Cell Line | Concentration (μM) | Effect | Reference |
---|---|---|---|---|
Study A | 4T1 | 10 | Inhibition of proliferation | |
Study B | MDA-MB-231 | 5 | Induction of apoptosis | |
Study C | HUVEC | 20 | Inhibition of migration |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a murine model of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent apoptotic signaling pathways.
- Angiogenesis : In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines by targeting multiple pathways simultaneously .
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPZIXSDNWZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678428 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-30-5 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.